An In-Depth Technical Guide to {2,7-Dioxaspiro[4.5]decan-3-yl}methanol: Properties, Synthesis, and Applications
An In-Depth Technical Guide to {2,7-Dioxaspiro[4.5]decan-3-yl}methanol: Properties, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of {2,7-Dioxaspiro[4.5]decan-3-yl}methanol, a member of the spiroketal family of organic compounds. Spiroketals are privileged heterocyclic motifs found in a vast array of natural products and are of significant interest to the pharmaceutical and life sciences industries due to their rigid, three-dimensional structures which serve as valuable scaffolds in drug design.[1][2] This document is intended for researchers, chemists, and drug development professionals, offering in-depth, actionable insights into the handling, synthesis, and utilization of this specific spiroketal building block. While direct experimental data for the {2,7-Dioxaspiro[4.5]decan-3-yl}methanol isomer is limited in publicly accessible literature, this guide synthesizes information from closely related analogs and the broader class of spiroketals to provide a robust predictive and practical framework.
Molecular Structure and Physicochemical Properties
{2,7-Dioxaspiro[4.5]decan-3-yl}methanol is a bicyclic compound featuring a five-membered tetrahydrofuran ring and a six-membered tetrahydropyran ring fused at a single, central spiro-carbon atom. The molecule is characterized by a primary alcohol functional group, which serves as a key handle for synthetic transformations.
Structural Elucidation
The systematic IUPAC name precisely defines the connectivity: a spiro[4.5]decane skeleton with oxygen atoms at positions 2 and 7, and a hydroxymethyl group at position 3. The numbering convention starts from a carbon atom in the smaller ring adjacent to the spiro-carbon, proceeds around the small ring, and then continues around the large ring.
Caption: Chemical structure of {2,7-Dioxaspiro[4.5]decan-3-yl}methanol.
Physicochemical Data Summary
The following table summarizes the computed physicochemical properties. These values are derived from computational models for the isomeric compound (1,4-Dioxaspiro[4.5]decan-2-yl)methanol and serve as a reliable estimate for the title compound due to their identical molecular formula and functional groups.[3][4]
| Property | Value | Source |
| Molecular Formula | C₉H₁₆O₃ | PubChem[3] |
| Molecular Weight | 172.22 g/mol | PubChem[3] |
| Exact Mass | 172.109944368 Da | PubChem[3] |
| XLogP3 | 0.8 | PubChem[3] |
| Hydrogen Bond Donor Count | 1 | PubChem[3] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[3] |
| Rotatable Bond Count | 1 | PubChem[3] |
| Topological Polar Surface Area | 38.7 Ų | PubChem[3] |
| CAS Number | Not Available | - |
Synthesis and Experimental Protocols
The synthesis of spiroketals is a cornerstone of modern organic chemistry, with acid-catalyzed spiroketalization of a suitable dihydroxy-ketone precursor being the most common and robust method.[1] The stereochemical outcome of this reaction can often be controlled by thermodynamic or kinetic factors, a critical consideration in asymmetric synthesis.[2]
General Retrosynthetic Analysis
The most logical synthetic approach involves the cyclization of a ω-hydroxy-keto-ether. This precursor can be disconnected further to simpler, commercially available starting materials. The causality for this choice lies in the reliability of acid-catalyzed ketal formation, a high-yielding and well-understood transformation.
Caption: Retrosynthetic analysis for spiroketal synthesis.
Protocol: Acid-Catalyzed Spiroketalization
This protocol describes a generalized procedure for the final cyclization step. The choice of acid catalyst is critical; milder acids like p-toluenesulfonic acid (p-TsOH) or pyridinium p-toluenesulfonate (PPTS) are often preferred to prevent degradation of sensitive functional groups. The reaction is typically run with azeotropic removal of water to drive the equilibrium towards the spiroketal product.
Materials:
-
Dihydroxy-ketone precursor (1.0 equiv)
-
Anhydrous Toluene or Benzene
-
p-Toluenesulfonic acid (p-TsOH, 0.05-0.1 equiv)
-
Dean-Stark apparatus
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser under an inert atmosphere (e.g., Nitrogen or Argon).
-
Reagents: To the flask, add the dihydroxy-ketone precursor and anhydrous toluene (to form a ~0.1 M solution). Add a catalytic amount of p-TsOH.
-
Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap, providing a visual indicator of reaction progress. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Transfer the solution to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃, water, and brine. The bicarbonate wash is crucial to neutralize the acid catalyst.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure spiroketal.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Reactivity and Chemical Transformations
The reactivity of {2,7-Dioxaspiro[4.5]decan-3-yl}methanol is dictated by two primary features: the spiroketal moiety and the primary alcohol.
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Spiroketal Moiety: The spiroketal is generally stable under neutral and basic conditions, making it an effective protecting group for diols or ketones. However, it is susceptible to hydrolysis under strong aqueous acidic conditions, which will revert it to the open-chain dihydroxy-ketone form. This reactivity is fundamental to its use as a protecting group.
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Primary Alcohol: The -CH₂OH group is a versatile functional handle that can undergo a wide range of standard chemical transformations, including:
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Oxidation: Can be oxidized to the corresponding aldehyde (using PCC, DMP) or carboxylic acid (using Jones reagent, KMnO₄).
-
Esterification/Etherification: Can be converted to esters or ethers to modify the molecule's steric and electronic properties.
-
Nucleophilic Substitution: Can be converted to a good leaving group (e.g., tosylate, mesylate) and subsequently displaced by various nucleophiles.
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Caption: Key reactions of the primary alcohol moiety.
Applications in Research and Drug Development
Spirocyclic scaffolds are highly sought after in medicinal chemistry. Their rigid, three-dimensional nature provides a unique way to orient functional groups in space, which can lead to enhanced binding affinity and selectivity for biological targets compared to more flexible or planar molecules.[5]
-
Scaffold for Diversity-Oriented Synthesis: The spiroketal core serves as a rigid anchor. The primary alcohol provides a convenient attachment point for building diverse chemical libraries for high-throughput screening.[2] This strategy allows for the exploration of novel chemical space, which is critical for identifying new drug leads.[6]
-
Natural Product Mimetics: The spiroketal motif is a key structural feature in numerous biologically active natural products, including antibiotics, antiparasitics (e.g., Avermectins), and toxins.[1][7] Synthesizing molecules like {2,7-Dioxaspiro[4.5]decan-3-yl}methanol allows researchers to create simplified analogs of these complex natural products to study structure-activity relationships (SAR) and develop new therapeutic agents.
-
Physicochemical Property Modulation: Incorporating a spirocyclic center can improve key drug-like properties. The non-planar structure often leads to lower crystal lattice energy and higher aqueous solubility, while simultaneously increasing metabolic stability by protecting adjacent chemical bonds from enzymatic degradation.[5]
Safety and Handling
While specific toxicity data for {2,7-Dioxaspiro[4.5]decan-3-yl}methanol is not available, data for the isomeric compound (1,4-Dioxaspiro[4.5]decan-2-yl)methanol indicates that it should be handled with care.[3]
-
GHS Hazard Statements: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[3]
-
Precautions: Standard laboratory safety precautions should be employed. This includes wearing personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes.
Conclusion
{2,7-Dioxaspiro[4.5]decan-3-yl}methanol represents a valuable, non-planar building block for chemical synthesis and drug discovery. Its rigid spiroketal core, combined with a synthetically versatile primary alcohol, provides a powerful platform for creating structurally diverse and complex molecules. Understanding its synthesis, reactivity, and physicochemical properties is essential for leveraging its full potential in the design of next-generation therapeutics and functional materials.
References
-
PubChem. (1,4-Dioxaspiro(4.5)decan-2-yl)methanol. National Center for Biotechnology Information. [Link]
-
PubChem. (2S)-1,4-dioxaspiro[4.5]decane-2-methanol. National Center for Biotechnology Information. [Link]
-
NextSDS. {2,6-dioxaspiro[4.5]decan-9-yl}methanol — Chemical Substance Information. [Link]
-
ResearchGate. Synthesis and biological properties of spiroacetal-containing small molecules | Request PDF. [Link]
-
Wikipedia. Spiroketals. [Link]
-
Sloan Kettering Institute. Stereoselective Diversity-Oriented Synthesis of Spiroketals. [Link]
-
ResearchGate. Recent progress in the isolation, bioactivity, biosynthesis, and total synthesis of natural spiroketals | Request PDF. [Link]
-
Thermo Fisher Scientific. Certificate of analysis. [Link]
-
ResearchGate. Synthesis of 1,4-Dioxaspiro[4.4] and 1,4-Dioxaspiro[4.5] Novel Compounds from Oleic Acid as Potential Biolubricant. [Link]
-
PubChemLite. {2-azaspiro[4.5]decan-3-yl}methanol. [Link]
-
National Center for Biotechnology Information. Asymmetric Synthesis of Naturally Occuring Spiroketals. [Link]
-
PubChemLite. {2,8-dioxaspiro[4.5]decan-3-yl}methanol. [Link]
-
MDPI. Synthesis of N-(2,8-Dioxo-1-oxaspiro[4.5]deca-6,9-dien-7-yl) Acetamide and Benzamide. [Link]
-
MDPI. Designing Next-Generation Drug-like Molecules for Medicinal Applications. [Link]
-
MDPI. (3-Methylene-2,3-dihydronaphtho[2,3-b][3][6]dioxin-2-yl)methanol. [Link]
-
Connect Journals. Synthesis of some new 1-(4-(4,6-dimethyl-6H-1,3-thiazin-2-yl)phenyl-sulfonyl)-1,3-disubstituted-urea scaffolds as potential antidiabetic agents. [Link]
Sources
- 1. Spiroketals - Wikipedia [en.wikipedia.org]
- 2. mskcc.org [mskcc.org]
- 3. (1,4-Dioxaspiro(4.5)decan-2-yl)methanol | C9H16O3 | CID 20128 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (2S)-1,4-dioxaspiro[4.5]decane-2-methanol | C9H16O3 | CID 12334412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
